molecular formula C7H12ClNS B164001 1-(Thiophen-2-yl)propan-2-amine hydrochloride CAS No. 53632-92-1

1-(Thiophen-2-yl)propan-2-amine hydrochloride

Cat. No. B164001
CAS RN: 53632-92-1
M. Wt: 177.7 g/mol
InChI Key: MJRDCJBNRNAXIK-UHFFFAOYSA-N
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Description

1-(Thiophen-2-yl)propan-2-amine hydrochloride, also known as Methiopropamine, is a stimulant chemically related to methamphetamine . It was first synthesized in 1942 and began being sold online in late 2010 for recreational use .


Synthesis Analysis

The synthesis of thiophene derivatives, such as 1-(Thiophen-2-yl)propan-2-amine hydrochloride, involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical method used to produce aminothiophene derivatives . The synthesis of 1-(Thiophen-2-yl)propan-2-amine hydrochloride specifically involves a four-step process starting with (thiophen-2-yl)magnesium bromide .


Molecular Structure Analysis

The molecular formula of 1-(Thiophen-2-yl)propan-2-amine hydrochloride is C7H12ClNS .

Scientific Research Applications

Chemical Synthesis and Compound Generation

1-(Thiophen-2-yl)propan-2-amine hydrochloride serves as a starting material in various chemical syntheses. For instance, it's used in alkylation and ring closure reactions to generate a diverse library of compounds, including dithiocarbamates, thioethers, and derivatives of pyrazolines, pyridines, and benzodiazepines (Roman, 2013).

Biological Activity Research

There is research exploring the biological activities of derivatives of 1-(Thiophen-2-yl)propan-2-amine hydrochloride. For example, studies have investigated the anti-diabetic and anti-inflammatory activities of novel semicarbazone Mannich base derivatives synthesized from this compound (Gopi & Dhanaraju, 2018).

Spectroscopic Studies

Spectroscopic studies have been conducted on derivatives of 1-(Thiophen-2-yl)propan-2-amine hydrochloride, enhancing our understanding of the properties and potential applications of these compounds in various fields, including forensic science (Nycz et al., 2016).

DNA Interaction Research

Research has also been conducted on the interaction between derivatives of 1-(Thiophen-2-yl)propan-2-amine hydrochloride and DNA. This includes studies utilizing differential pulse voltammetry to investigate the intercalation and/or alkylation mechanisms between these derivatives and DNA (Istanbullu et al., 2017).

Material Science and Polymer Chemistry

In material science and polymer chemistry, derivatives of 1-(Thiophen-2-yl)propan-2-amine hydrochloride have been used in the synthesis of responsive DNA-binding polymers and other novel materials (Carreon et al., 2014).

Antimicrobial Activity Research

Some studies focus on the synthesis of new compounds from 1-(Thiophen-2-yl)propan-2-amine hydrochloride and their evaluation for antimicrobial activities. This includes research on thiazolidinones and azetidinones derivatives, exploring their potential as antimicrobial agents (Patel & Patel, 2017).

Safety And Hazards

1-(Thiophen-2-yl)propan-2-amine hydrochloride is a stimulant drug with similar effects to amphetamine but with around one third the potency . It is likely to be metabolized into active 4-hydroxymethiopropamine and thiophene S-oxides . These are further deaminated by CYP2C in the liver, transforming them into inactive 1-(Thiophen-2-yl)-2-propan-2-one, which is a phenylacetone derivative .

properties

IUPAC Name

1-thiophen-2-ylpropan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NS.ClH/c1-6(8)5-7-3-2-4-9-7;/h2-4,6H,5,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJRDCJBNRNAXIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CS1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90968403
Record name Thiopropamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90968403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Thiophen-2-yl)propan-2-amine hydrochloride

CAS RN

53632-92-1
Record name 1-(thiophen-2-yl)propan-2-amine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053632921
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiopropamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90968403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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